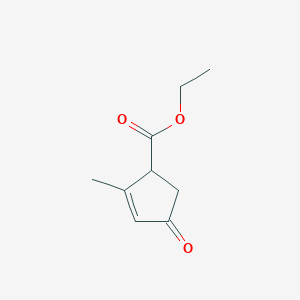

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Description

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is a cyclopentene derivative featuring a five-membered ring with conjugated functional groups: a methyl substituent at position 2, a ketone at position 4, and an ethyl ester at position 1. ethyl) . The compound’s molecular formula is inferred as C₉H₁₂O₃, with a molecular weight of 168.19 g/mol (calculated by adjusting the methyl ester’s molecular weight of 154.17 g/mol to account for the ethyl group). Its structure combines α,β-unsaturated ester functionality with a strained cyclopentene ring, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOFMYNFIRAGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by cyclization and dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for polymers.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s reactive ketone and ester groups allow it to participate in nucleophilic addition and substitution reactions. These interactions can modify the structure and function of biological molecules, influencing metabolic pathways and enzyme activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cyclic Esters with Varying Ring Sizes and Substituents

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate belongs to a family of cyclic esters with distinct ring sizes and substituent patterns. Key comparisons include:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | C₁₁H₁₆O₃ | Six-membered ring, ketone at position 2 |

| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | C₉H₁₄O₃ | Cyclohexane backbone, ketone at position 3 |

| Mthis compound | 128350-67-4 | C₈H₁₀O₃ | Cyclopentene ring, methyl ester (analog) |

| Ethyl 1-methyl-4-oxocyclohexanecarboxylate | 147905-77-9 | C₁₀H₁₆O₃ | Cyclohexane ring, methyl substituent at N1 |

Structural Insights :

- Ring Size and Strain : The cyclopentene ring in the target compound introduces strain due to its unsaturated nature, enhancing reactivity compared to saturated cyclohexane derivatives (e.g., Ethyl 3-oxocyclohexane-1-carboxylate) .

- Substituent Effects : The 4-oxo group and α,β-unsaturated ester facilitate conjugate addition reactions, distinguishing it from analogs like Ethyl 2-(2-oxocyclopentyl)acetate, where the ketone is isolated from the ester .

Functional Group Variations

- Amino-Substituted Analogs: Compounds like Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () replace the ketone with an amino group, altering solubility and hydrogen-bonding capacity. Such derivatives are often used in drug design for enhanced bioavailability .

- Safety Profiles : The methyl ester analog (CAS 128350-67-4) carries hazard warnings (H302, H315, H319) for oral toxicity, skin/eye irritation, and respiratory sensitization . Ethyl esters generally exhibit similar hazards but may differ in volatility due to the larger alkyl group.

Conformational Analysis

The puckering of the cyclopentene ring, described by Cremer and Pople’s coordinates (), impacts stereoelectronic properties. The 4-oxo group likely stabilizes a half-chair or envelope conformation, reducing pseudorotation compared to non-ketone analogs . This rigidity can influence regioselectivity in reactions like Diels-Alder cycloadditions.

Activité Biologique

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate (CAS No. 17790-74-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with a carbonyl group and an ester functional group. The molecular formula is with a molecular weight of approximately 168.19 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 17790-74-8 |

| Boiling Point | Not available |

| Flash Point | Not available |

Synthesis Methods

This compound can be synthesized through various methods, including:

- Regioselective Cyclization : Utilizing esters of 2-acetyl-5-oxohexanoic acid in the presence of catalysts such as pyrrolidinium acetate.

- Organic Synthesis Techniques : Various organic synthesis methodologies can yield this compound, allowing for modifications to enhance biological activity or specificity.

Insecticidal Potential

The compound may serve as a precursor for agrochemicals due to its potential insecticidal properties. Similar compounds have been investigated for their ability to act as insect growth regulators or direct insecticides, suggesting that this compound could be explored in agricultural applications .

Cytotoxicity and Anticancer Activity

While direct studies on the cytotoxic effects of this compound are scarce, related compounds have shown promising anticancer activity. For instance, synthetic derivatives of γ-butyrolactones have been reported to exhibit strong cytotoxicity against cancer cell lines, indicating that further investigation into this compound's effects on cancer cells could be warranted .

Study on Derivatives

A study published in the Journal of Natural Products explored the biological activities of various butyrolactones, highlighting their anti-inflammatory and anticancer properties. This research suggests that this compound may share similar bioactivity profiles due to structural similarities with these compounds .

Pharmacological Reviews

A comprehensive review in Molecules discussed the pharmacological activities of synthetic compounds related to cyclopentene derivatives, emphasizing their potential in drug development for various therapeutic applications . This review supports the hypothesis that this compound could be further studied for its pharmacological potential.

Q & A

Q. Critical factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and regioselectivity .

- Catalysts : Base catalysts (e.g., NaOH) favor cyclization, while acid catalysts improve esterification efficiency .

Advanced Question: Q. How can X-ray crystallography and ring-puckering analysis resolve ambiguities in the stereochemistry of this compound? Answer:

- X-ray crystallography : Determines absolute configuration and bond angles. Use SHELX software for refinement, leveraging intensity data to resolve disorder in puckered rings .

- Ring-puckering coordinates : Apply Cremer-Pople parameters (amplitude Q, polar angles θ, φ) to quantify deviations from planarity. For example, envelope or half-chair conformations can be distinguished using these metrics .

- Case study : In cyclohexene analogs, crystallographic data revealed coexisting envelope and screw-boat conformations in the same crystal lattice due to dynamic disorder .

Reactivity and Mechanistic Studies

Basic Question: Q. What are the dominant reaction pathways for this compound in nucleophilic and electrophilic environments? Answer:

- Nucleophilic attack : The α,β-unsaturated carbonyl system undergoes conjugate addition at the β-position (e.g., with Grignard reagents) .

- Electrophilic substitution : The electron-rich cyclopentene ring reacts with halogens (e.g., Br₂) at the double bond, forming dihalogenated derivatives .

- Ester hydrolysis : Acidic or basic conditions cleave the ester group to yield carboxylic acids, critical for derivatization .

Advanced Question: Q. How do computational methods (e.g., DFT) predict regioselectivity in the Diels-Alder reactions of this compound? Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO (dienophile) and LUMO (diene) energy gaps to predict reactivity. For example, electron-withdrawing groups on the dienophile lower LUMO energy, accelerating cycloaddition .

- Transition-state modeling : Use Gaussian or ORCA software to map activation energies for endo vs. exo pathways. Substituent steric effects often favor endo selectivity .

Biological and Material Applications

Basic Question: Q. What strategies are used to assess the bioactivity of this compound derivatives? Answer:

- Enzyme inhibition assays : Test derivatives against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptor active sites (e.g., COX-2) .

- ADMET profiling : Evaluate solubility, metabolic stability, and toxicity using in vitro models (e.g., Caco-2 cells) .

Advanced Question: Q. How can spectroscopic data resolve contradictions in reported biological activities of structurally similar derivatives? Answer:

- NMR-based metabolomics : Compare metabolic perturbations in cell lines treated with active vs. inactive analogs to identify off-target effects .

- IR/Raman spectroscopy : Detect conformational changes in protein-ligand complexes (e.g., shifts in amide I bands) to validate binding modes .

- Case study : Discrepancies in COX-2 inhibition data for cyclopentene analogs were traced to differences in ester hydrolysis rates under assay conditions .

Analytical and Environmental Considerations

Basic Question: Q. What chromatographic methods ensure purity and stability of this compound during storage? Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for purity analysis. Monitor degradation products (e.g., hydrolyzed carboxylic acids) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

Advanced Question: Q. How does QSAR modeling predict the environmental persistence of this compound derivatives? Answer:

- Descriptors : Calculate log P (octanol-water partition coefficient), biodegradation probability (Biowin), and photolytic half-life using EPI Suite .

- Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed prolonged persistence in soil due to reduced microbial degradation .

Crystallography and Computational Validation

Advanced Question: Q. How do discrepancies between experimental and computed NMR spectra inform structural refinements? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.